Dimethylammonium tetrafluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

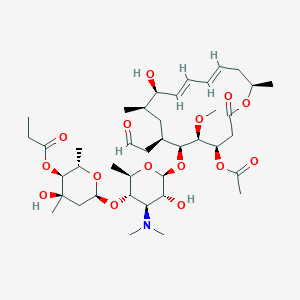

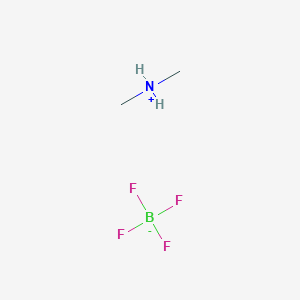

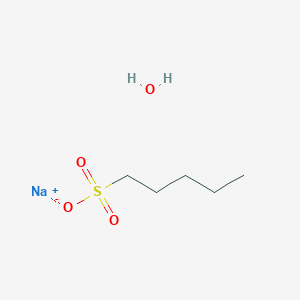

Dimethylammonium tetrafluoroborate is a chemical compound with the formula C2H8BF4N . It has been studied for its phase transitions and molecular motions in its ionic plastic phase .

Synthesis Analysis

While specific synthesis methods for Dimethylammonium tetrafluoroborate were not found, it’s known that similar compounds, such as tetraalkylammonium acetates and tetraalkylammonium tetrafluoroborates, have been synthesized and used as templates for the synthesis of mesoporous silica materials .Molecular Structure Analysis

The molecular weight of Dimethylammonium tetrafluoroborate is 132.896 . The IUPAC Standard InChIKey for this compound is UNLVJYLAJAMIFB-UHFFFAOYSA-O .Chemical Reactions Analysis

Dimethylammonium tetrafluoroborate has been used in the alkylation of inorganic anions, chemical warfare agent degradation products, organic acids, and proteomic analysis . It has also been evaluated for its effectiveness against basidiomycetes following preconditioning in soil bed tests .Physical And Chemical Properties Analysis

Dimethylammonium tetrafluoroborate has a molecular weight of 132.896 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Electrophilic Trifluoromethylation

A novel reagent, [(oxido)phenyl(trifluoromethyl)-λ4-sulfanylidene]dimethylammonium tetrafluoroborate, has been developed for the electrophilic trifluoromethylation of carbon nucleophiles. This reagent represents a trifluorinated version of a Johnson-type methyl-transfer reagent, showcasing its application in organic synthesis (Noritake et al., 2008).

Electrochemical Studies

Dimethylammonium tetrafluoroborate is used in electrochemical studies, specifically in the investigation of electrochemical reductions, as demonstrated in the study of tetraphenylethylene reduction in dimethylformamide (Grzeszczuk & Smith, 1984).

Synthesis and Catalysis

In the synthesis of Prussian blue analogues, tetramethylammonium tetrafluoroborate is used as a stabilizing agent and reaction medium, demonstrating its role in catalysis and synthesis (Wang et al., 2015).

Peptide Chemistry

Dimethyl(methylthio)sulfonium tetrafluoroborate has been employed in peptide chemistry for deprotection and disulfide bond formation in peptides, highlighting its utility in bioorganic chemistry (Bishop, Jones, & Chmielewski, 1993).

Liquid-Liquid Equilibrium Studies

This compound is also used in the study of liquid-liquid equilibria, especially in the separation of mixtures such as p-xylene and hexane, showcasing its application in chemical engineering (Domańska, Pobudkowska, & Żołek-Tryznowska, 2007).

Electrochemical Reduction of CO2

The compound has been used in studies focusing on the electrochemical reduction of carbon dioxide, indicating its potential application in environmental chemistry and energy research (Kumar, Kumar, & Kulandainathan, 2012).

Fluorescence Probing in Polymers

The use of dimethylammonium tetrafluoroborate derivatives in fluorescence probing provides insights into physical aging in polymers, underscoring its application in materials science (Berg et al., 2006).

Ionic Liquid Research

Its presence in various ionic liquids highlights its role in novel electrolyte systems for applications like electric double-layer capacitors, demonstrating its importance in energy storage technologies (Sato, Masuda, & Takagi, 2004).

Safety and Hazards

While specific safety data for Dimethylammonium tetrafluoroborate was not found, similar compounds such as Ammonium tetrafluoroborate and Tetraethylammonium tetrafluoroborate have safety data sheets available . These compounds are considered hazardous and can cause skin and eye irritation, and may cause respiratory irritation .

Orientations Futures

Dimethylammonium tetrafluoroborate has been evaluated for its decay resistance in both soil bed and laboratory decay resistance tests . Further experiments with larger specimens are needed to observe the performance of DBF-treated wood at higher retention levels in field above ground and ground contact tests .

Propriétés

IUPAC Name |

dimethylazanium;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.BF4/c1-3-2;2-1(3,4)5/h3H,1-2H3;/q;-1/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLVJYLAJAMIFB-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[NH2+]C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8BF4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168740 |

Source

|

| Record name | Dimethylammonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethylammonium tetrafluoroborate | |

CAS RN |

16970-97-1 |

Source

|

| Record name | Dimethylammonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016970971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylammonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B108642.png)

![Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate](/img/structure/B108647.png)